

Noribogaine Glucuronide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Noribogaine Glucuronide*

Cat. No.: *B15293837*

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Introduction

Noribogaine Glucuronide is the primary phase II metabolite of noribogaine, which itself is the major active metabolite of the psychoactive indole alkaloid, ibogaine. The process of glucuronidation, a key detoxification pathway in the body, increases the water solubility of noribogaine, facilitating its excretion. Understanding the chemical properties, metabolic fate, and analytical determination of **Noribogaine Glucuronide** is crucial for researchers and professionals involved in the development of ibogaine-related therapeutics and in the broader fields of pharmacology and toxicology. This technical guide provides a detailed summary of the available information on **Noribogaine Glucuronide**, including its chemical identifiers, quantitative metabolic data, and relevant experimental methodologies.

Chemical Identifiers

A comprehensive list of chemical identifiers for **Noribogaine Glucuronide** is provided in the table below, offering a standardized reference for researchers.

| Identifier | Value | Source |
|------------------------|--|-----------|
| CAS Number (Free Acid) | 1628118-68-2 | [1][2][3] |
| PubChem CID | 169444610 | [4] |
| IUPAC Name | 6-[[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0 ² , ¹⁰ .0 ⁴ , ⁹ .0 ¹³ , ¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [4][5] |
| Molecular Formula | C ₂₅ H ₃₂ N ₂ O ₇ | [4] |
| Molecular Weight | 472.53 g/mol | [2] |
| Canonical SMILES | <chem>CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O</chem> | [4][5] |
| InChI Key | UBYGDSNVKWHTFB-IHRYNBHOSA-N | [4] |
| InChI | InChI=1S/C25H32N2O7/c1-2-12-7-11-8-16-18-14(5-6-27(10-11)19(12)16)15-9-13(3-4-17(15)26-18)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,9,11-12,16,19-23,25-26,28-30H,2,5-8,10H2,1H3,(H,31,32)/t11-,12+,16+,19+,20-,21+,22+,23-,25+/m1/s1 | [4] |

Quantitative Data

The formation of **Noribogaine Glucuronide** is a critical step in the metabolism of noribogaine. The following table summarizes the key kinetic parameters for this reaction as determined in human liver microsomes.

| Parameter | Value | Unit | Source |
|----------------------------------|--------------------|-----------------------------------|--------|
| Vmax (Maximum Reaction Velocity) | 0.036 ± 0.0008 | nmol/min/mg microsomal protein | |
| Km (Michaelis Constant) | 305 ± 15.8 | μM | |

Experimental Protocols

In Vitro Glucuronidation Assay

A detailed experimental protocol for assessing the in vitro formation of **Noribogaine Glucuronide** from noribogaine using human liver microsomes is outlined below. This protocol is based on established methodologies for studying drug metabolism.

Objective: To determine the kinetic parameters (Vmax and Km) of Noribogaine Glucuronidation.

Materials:

- Noribogaine
- Human Liver Microsomes (HLM)
- Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
- Magnesium chloride (MgCl_2)
- Tris-HCl buffer (pH 7.4)
- Acetonitrile
- Formic acid
- LC-MS/MS system

Procedure:

- **Incubation Mixture Preparation:** Prepare incubation mixtures in Tris-HCl buffer (pH 7.4) containing human liver microsomes (e.g., 0.25 mg/mL), MgCl₂ (e.g., 5 mM), and varying concentrations of noribogaine (e.g., 0 to 500 µM).
- **Pre-incubation:** Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
- **Initiation of Reaction:** Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA (e.g., 2 mM).
- **Incubation:** Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction rate is linear (e.g., 60 minutes).
- **Termination of Reaction:** Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- **Sample Processing:** Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
- **LC-MS/MS Analysis:** Analyze the formation of **Noribogaine Glucuronide** using a validated LC-MS/MS method.

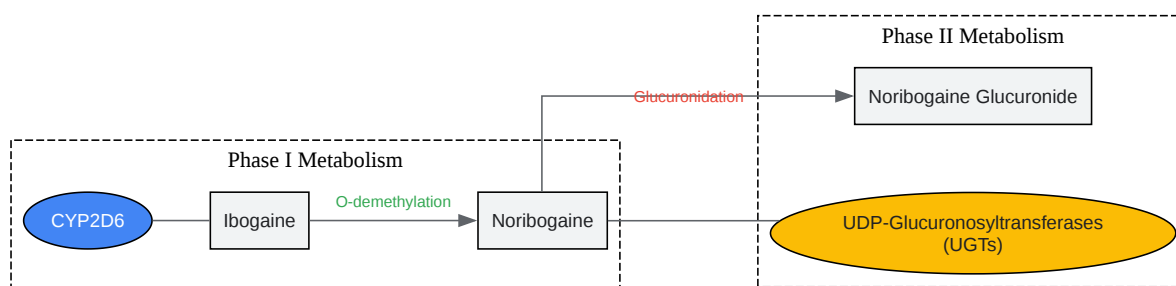
LC-MS/MS Analysis of Noribogaine Glucuronide

The following provides a summary of the key parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Noribogaine Glucuronide**.

| Parameter | Description |
|------------------------|---|
| Instrumentation | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Ionization Mode | Positive |
| MRM Transitions | * m/z 473.2 → 297.2 (Quantifier) * m/z 473.2 → 122.1 (Qualifier) |
| Chromatographic Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid. |

Metabolic Pathway

The metabolic conversion of ibogaine to **Noribogaine Glucuronide** involves two primary enzymatic steps. The first is the O-demethylation of ibogaine to noribogaine, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. The subsequent step is the glucuronidation of noribogaine, which is facilitated by UDP-glucuronosyltransferase (UGT) enzymes. While the specific UGT isoforms responsible for noribogaine glucuronidation have not been definitively identified in the reviewed literature, the general pathway is well-established.

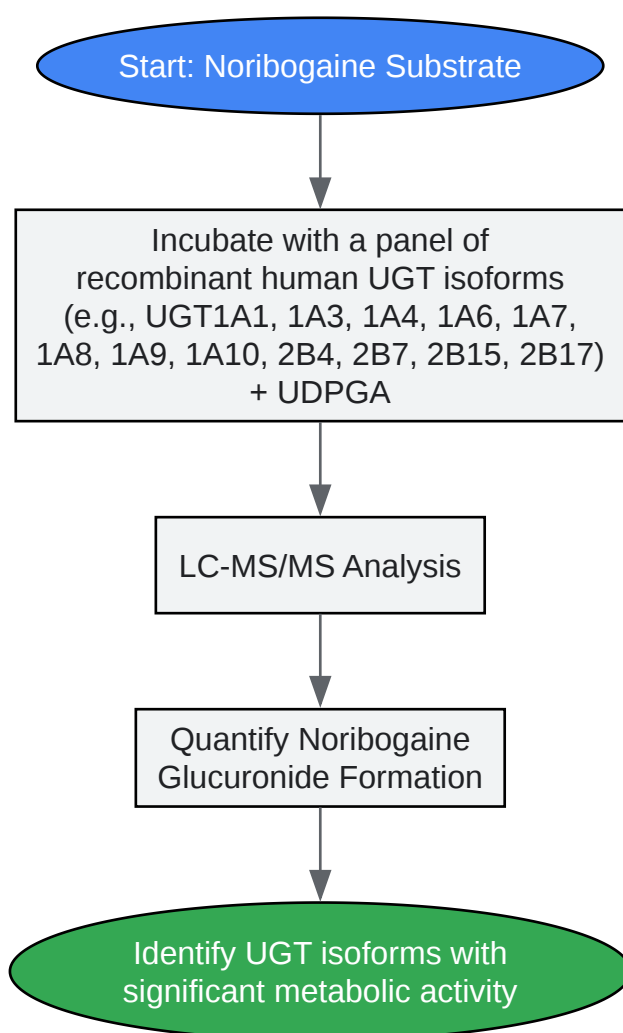


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Caption: Metabolic pathway of ibogaine to **Noribogaine Glucuronide**.

Experimental Workflow: In Vitro UGT Phenotyping

To identify the specific UGT isoforms responsible for the glucuronidation of noribogaine, a systematic in vitro screening assay is typically employed. The following diagram illustrates a general workflow for such an experiment.



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Caption: Workflow for identifying UGT isoforms involved in noribogaine metabolism.

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